

# Fosdevirine Technical Support Center: Understanding Unexpected Side Effects

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## Compound of Interest

Compound Name: Fosdevirine

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For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information regarding the unexpected side effects observed during the clinical development of **Fosdevirine** (GSK2248761), a non-nucleoside reverse transcriptase inhibitor (NNRTI). The following troubleshooting guides and FAQs are designed to assist researchers in understanding these adverse events, with a focus on the delayed-onset seizures that led to the discontinuation of its development.<sup>[1]</sup>

## Frequently Asked Questions (FAQs)

Q1: What is the primary unexpected side effect associated with **Fosdevirine**?

A1: The primary and most severe unexpected side effect observed with **Fosdevirine** was the occurrence of delayed-onset seizures in HIV-positive, treatment-experienced subjects.<sup>[1][2]</sup> These seizures were novel in that they occurred after at least four weeks of continuous therapy and, in all reported cases, persisted even after the discontinuation of the drug.<sup>[1][2]</sup>

Q2: At what doses of **Fosdevirine** were seizures observed?

A2: Seizures were reported in patients receiving both 100 mg and 200 mg daily doses of **Fosdevirine** during Phase IIb clinical trials.<sup>[1][2]</sup>

Q3: What was the time to onset for these seizures?

A3: The time to the first seizure varied among the affected individuals, ranging from 28 to 81 days after initiating treatment with **Fosdevirine**.<sup>[1][2]</sup>

Q4: Was there a correlation between plasma levels of **Fosdevirine** and the seizures?

A4: No clear association was found between the plasma concentrations of **Fosdevirine** and the development of seizures.<sup>[1][2]</sup> This suggests that the parent compound's concentration in the blood may not be the direct cause of the neurotoxicity.

Q5: What is the proposed mechanism for **Fosdevirine**-induced seizures?

A5: Investigations have identified a cysteine conjugate metabolite of **Fosdevirine** as the likely causative agent.<sup>[2]</sup> This metabolite is formed through a Michael addition reaction with glutathione (GSH) on the trans-phenyl acrylonitrile part of the **Fosdevirine** molecule.<sup>[2]</sup> This metabolite was found to be the main drug-related substance in the central nervous system (CNS) of patients who had seizures and was observed to persist in the CNS for a significant time after the drug was stopped.<sup>[2]</sup> Its accumulation, particularly in the white matter of the brain, is hypothesized to be linked to the observed neurotoxicity.<sup>[2]</sup>

## Troubleshooting Guide

Issue: Unexpected neurological signs observed in preclinical or in vitro models exposed to **Fosdevirine** or similar compounds.

Potential Cause: Formation of a reactive metabolite. The acrylonitrile moiety in **Fosdevirine** is susceptible to Michael addition, leading to the formation of a persistent cysteine conjugate metabolite in the CNS.<sup>[2]</sup>

Troubleshooting Steps:

- **Metabolite Profiling:** Conduct thorough metabolic profiling in your experimental system (e.g., liver microsomes, primary hepatocytes, or in vivo animal models) to identify the presence of the cysteine conjugate metabolite. Utilize LC-MS/MS for sensitive detection and characterization.<sup>[2]</sup>
- **CNS Distribution Studies:** If working with animal models, perform CNS disposition studies to determine the extent of penetration and accumulation of the parent drug and its metabolites

in the brain and cerebrospinal fluid.<sup>[2]</sup> Techniques like matrix-assisted laser desorption/ionization imaging mass spectrometry (MALDI IMS) can provide spatial distribution information within the brain.<sup>[2]</sup>

- **Assess Neurotoxicity of the Metabolite:** If the metabolite can be synthesized or isolated, directly assess its neurotoxic potential in relevant in vitro models (e.g., primary neuronal cultures, brain organoids) or by direct administration in animal models.

## Quantitative Data Summary

The following table summarizes the key quantitative data from the Phase IIb clinical trial (SONNET study) where the unexpected seizures were observed.

Parameter	Value
Total Subjects Exposed to Fosdevirine	35 <sup>[1][2]</sup>
Number of Subjects Developing Seizures	5 <sup>[1][2]</sup>
Dosage of Subjects with Seizures	1 at 100 mg, 4 at 200 mg <sup>[1][2]</sup>
Time to Seizure Onset	28 to 81 days <sup>[1][2]</sup>
Persistence of Seizures Post-Discontinuation	Yes, in all 5 subjects <sup>[1][2]</sup>

## Experimental Protocols

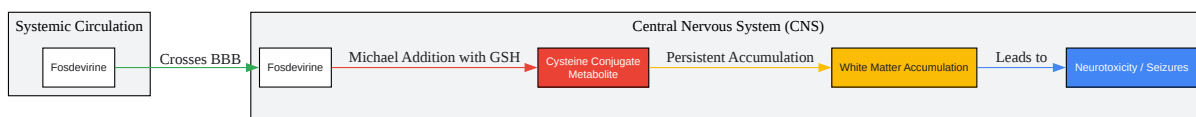
### Clinical Trial Design (SONNET Study)

The SONNET study was a Phase IIb, randomized, partially blind clinical trial designed to evaluate the efficacy and safety of **Fosdevirine** in treatment-experienced HIV-1-infected adults with NNRTI resistance.<sup>[1][2]</sup>

- **Patient Population:** Treatment-experienced HIV-1-infected subjects with resistance to non-nucleoside reverse transcriptase inhibitors.<sup>[1][2]</sup>
- **Randomization:** Subjects were randomized in a 1:1:1 ratio to one of three treatment arms:
  - **Fosdevirine** 100 mg once daily

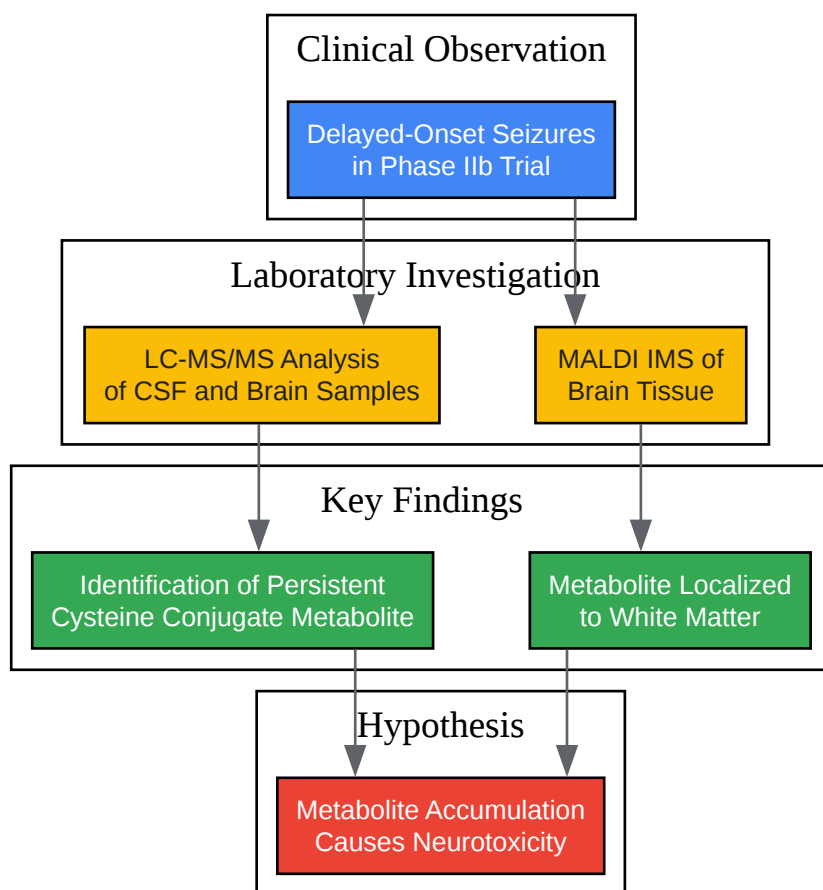
- **Fosdevirine** 200 mg once daily
- Etravirine 200 mg twice daily (control arm)[1][2]
- Background Therapy: All subjects received a background regimen of darunavir/ritonavir (600/100 mg) twice daily and raltegravir (400 mg) twice daily.[1][2]
- Primary Endpoint: The primary measure of efficacy was the proportion of subjects with HIV-1 RNA levels below 50 copies/mL.[1][2]
- Safety Monitoring: Included regular clinical assessments, laboratory tests, and monitoring for adverse events.

## Visualizations



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Caption: Proposed pathway of **Fosdevirine** metabolism leading to neurotoxicity.



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Caption: Workflow for investigating **Fosdevirine**-induced neurotoxicity.

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## References

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